![molecular formula C15H22N2O4S B5804557 N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives often involves reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, novel benzamide derivatives, N-[1-(aminocarbonyl)-2-(1-piperidinyl)ethyl]benzamides, were prepared from the reaction of β-piperidinoalanine as the starting material .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” would need to be analyzed using specialized software or techniques, which I currently do not have access to.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex and varied. They often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Analgesic Activity
Some piperidine derivatives, such as enamino-ketone Mannich base derivatives, have been found to have strong opioid analgesic activity . These compounds can interact with a variety of receptors in the central nervous system .
Sedative Activity
Certain piperidine derivatives have been found to have sedative effects . This makes them potentially useful in the treatment of conditions such as insomnia and anxiety .
Antitussive Activity
Some piperidine derivatives have been found to have antitussive (cough-suppressing) effects . This could make them useful in the treatment of conditions such as chronic bronchitis and other respiratory disorders .
Anticonvulsant Activity
Certain piperidine derivatives have been found to have anticonvulsant effects . This could make them potentially useful in the treatment of conditions such as epilepsy .
Dopamine Antagonist Activity
The structure of “N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” bears a marked resemblance to some dopamine antagonists . This suggests potential applications in the treatment of conditions such as Parkinson’s disease and schizophrenia .
Mechanism of Action
Safety and Hazards
As with any chemical compound, the safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure. For example, N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride has been classified as Aquatic Chronic 3, Eye Irritant 2, and Skin Irritant 2 according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) .
properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c18-22(19,16-6-9-17-7-2-1-3-8-17)13-4-5-14-15(12-13)21-11-10-20-14/h4-5,12,16H,1-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTUKTGSKAARLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
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